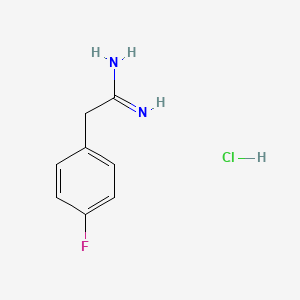![molecular formula C15H21Cl2NO2 B1318374 Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride CAS No. 1158756-78-5](/img/structure/B1318374.png)
Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride” is a chemical compound with the molecular formula C15H21Cl2NO2 . It has an average mass of 318.239 Da and a monoisotopic mass of 317.094940 Da . This compound is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources retrieved. Some sources provide information on related compounds , but specific data on this compound, such as its density, melting point, and boiling point, are not available.Aplicaciones Científicas De Investigación
1. Radioligand for Positron Emission Tomography (PET)
Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride has been used in the synthesis of compounds for potential application in PET imaging. For instance, (3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753) was labeled with 11C to assess Dopamine D4 receptors in vivo. Biodistribution studies in rats showed uniform distribution in different brain areas. However, the compound was not found suitable as a tracer for dopamine D4 receptor studies in PET due to rapid metabolism (Matarrese et al., 2000).
2. Metabolic Activity in Obese Rats
Research on a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, demonstrated a reduction in food intake and weight gain in obese rats. The study noted an increase in free fatty acid concentration in obese rats treated with the compound (Massicot, Steiner, & Godfroid, 1985).
3. Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor
A derivative of this compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with potential therapeutic implications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
4. Feeding Behavior and Obesity Studies
Another study focusing on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxyacetate) hydrochloride investigated its effect on feeding behavior. This substance was found to affect the satiety center, reducing obesity in mice without psychotropic activity or high toxicity (Massicot, Thuillier, & Godfroid, 1984).
5. Piperidine Ring Modified Compounds Synthesis
This compound has been used as a building block in the synthesis of various piperidine ring-modified compounds. These synthesized compounds have been applied in areas such as medicinal chemistry and organic synthesis (Ojo, 2012).
6. Acetylcholinesterase Inhibition
Derivatives of this compound have been synthesized and evaluated for their anti-acetylcholinesterase activity. This activity is significant in the study of Alzheimer's disease and related neurodegenerative conditions (Sugimoto et al., 1995).
7. Anaplastic Lymphoma Kinase Inhibitors
In the development of anaplastic lymphoma kinase (ALK) inhibitors, derivatives of this compound have been used. These inhibitors are crucial in cancer therapy, specifically targeting the ALK gene in certain types of cancer (Teffera et al., 2013).
Safety and Hazards
The safety and hazards associated with “Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride” are not detailed in the sources retrieved. Some related compounds have hazard statements associated with them , but without specific data on this compound, it’s difficult to provide a detailed safety profile.
Propiedades
IUPAC Name |
methyl 2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-4-2-3-5-14(13)16;/h2-5,12H,6-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTQLJSVPCNGQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)CC2=CC=CC=C2Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
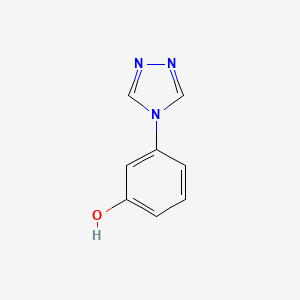
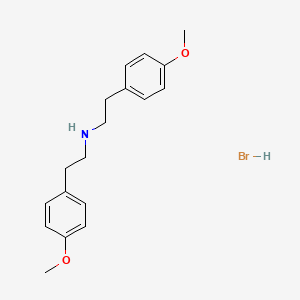
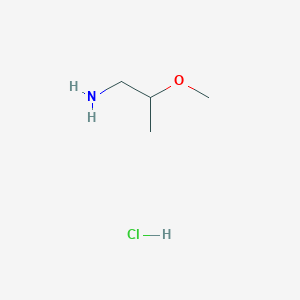
![4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318309.png)
![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)


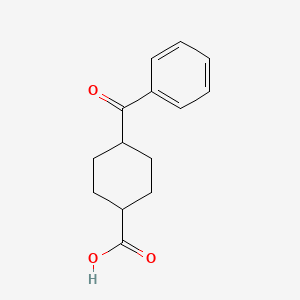


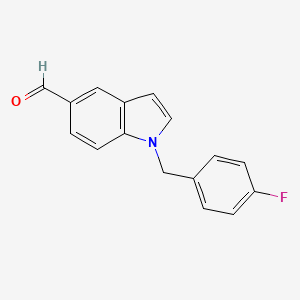
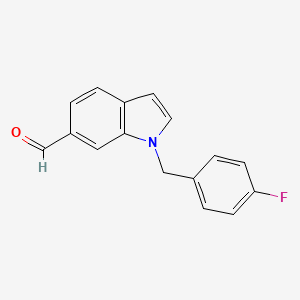
![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)
